molecular formula C24H22N4O4 B11077796 N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B11077796
M. Wt: 430.5 g/mol
InChI Key: YVSSQABAZZQQNA-HKWRFOASSA-N
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Description

The compound “(2Z)-N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-[(FURAN-2-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE” is a complex organic molecule that features a benzodiazole moiety, a furan ring, and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodiazole ring, the attachment of the furan ring, and the incorporation of the methoxyphenyl group. Typical synthetic routes might include:

    Formation of Benzodiazole Ring: This could be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of Furan Ring: The furan ring can be introduced via a formylation reaction, followed by amide bond formation.

    Incorporation of Methoxyphenyl Group: This step might involve a Heck reaction or Suzuki coupling to attach the methoxyphenyl group to the core structure.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxyphenyl group.

    Reduction: Reduction reactions might target the benzodiazole ring or the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation might be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) could be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound might be studied for its potential as a fluorescent probe or as a modulator of biological pathways.

Medicine

Medicinal applications could include the investigation of its potential as a therapeutic agent for various diseases, given the presence of the benzodiazole and furan moieties, which are known to exhibit biological activity.

Industry

In industry, the compound might find use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, it could interact with cellular receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like 2-aminobenzimidazole or 2-phenylbenzimidazole.

    Furan Derivatives: Compounds such as furfural or furan-2-carboxylic acid.

    Methoxyphenyl Derivatives: Compounds like 4-methoxyphenylacetic acid or 4-methoxyphenylhydrazine.

Uniqueness

What sets this compound apart is the combination of these three distinct moieties in a single molecule, which could result in unique chemical and biological properties not seen in simpler analogs.

Properties

Molecular Formula

C24H22N4O4

Molecular Weight

430.5 g/mol

IUPAC Name

N-[(Z)-3-[2-(1H-benzimidazol-2-yl)ethylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C24H22N4O4/c1-31-17-10-8-16(9-11-17)15-20(28-24(30)21-7-4-14-32-21)23(29)25-13-12-22-26-18-5-2-3-6-19(18)27-22/h2-11,14-15H,12-13H2,1H3,(H,25,29)(H,26,27)(H,28,30)/b20-15-

InChI Key

YVSSQABAZZQQNA-HKWRFOASSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C(=O)NCCC2=NC3=CC=CC=C3N2)\NC(=O)C4=CC=CO4

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NCCC2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CO4

Origin of Product

United States

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